1-(4-chloro-2-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
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Overview
Description
1-(4-chloro-2-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a complex organic compound with a unique structure that includes a chloro-nitrophenyl group, a trifluoromethyl group, and a tetrahydro-indazole core
Preparation Methods
The synthesis of 1-(4-chloro-2-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole typically involves multiple steps. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the phenyl ring.
Formation of the Indazole Core: This step involves cyclization reactions to form the indazole structure.
Introduction of the Trifluoromethyl Group: This step typically involves the use of trifluoromethylating agents under specific conditions.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-chloro-2-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole core, using oxidizing agents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, nucleophiles such as amines, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-chloro-2-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The indazole core can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 1-(4-chloro-2-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole include:
1-(4-chloro-2-nitrophenyl)ethanone: This compound shares the chloro-nitrophenyl group but lacks the indazole core and trifluoromethyl group.
5-(4-chloro-2-nitrophenyl)furfural: This compound has a similar chloro-nitrophenyl group but features a furan ring instead of the indazole core.
4-nitrophenyl chloroformate: This compound contains a nitrophenyl group and a chloroformate group but lacks the indazole and trifluoromethyl groups.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11ClF3N3O2 |
---|---|
Molecular Weight |
345.70 g/mol |
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C14H11ClF3N3O2/c15-8-5-6-11(12(7-8)21(22)23)20-10-4-2-1-3-9(10)13(19-20)14(16,17)18/h5-7H,1-4H2 |
InChI Key |
NIDPRNABZPSYMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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